molecular formula C19H18O5 B14597033 6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one CAS No. 61242-52-2

6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one

Cat. No.: B14597033
CAS No.: 61242-52-2
M. Wt: 326.3 g/mol
InChI Key: YPFMHLZWCBOXGV-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[320]heptan-3-one is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of two methoxy groups and two phenyl groups attached to a dioxabicycloheptanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one stands out due to its specific combination of methoxy and phenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

CAS No.

61242-52-2

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

6,6-dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one

InChI

InChI=1S/C19H18O5/c1-21-18(22-2)13-17(14-9-5-3-6-10-14)19(18,24-16(20)23-17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

YPFMHLZWCBOXGV-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1(OC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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